1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, piperazine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of 4-fluorophenylamine with ethylene glycol to form 1-(4-fluorophenyl)piperazine.
Coupling with Pyrrolidine: The piperazine intermediate is then coupled with a pyrrolidine derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways . This modulation can result in therapeutic effects, particularly in the context of neurological and psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the pyrrolidine and methoxyphenyl groups.
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine: Contains similar functional groups but differs in the core structure.
Uniqueness
1-(4-Fluorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H26FN3O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H26FN3O3/c1-30-20-8-2-17(3-9-20)10-11-25-12-14-26(15-13-25)21-16-22(28)27(23(21)29)19-6-4-18(24)5-7-19/h2-9,21H,10-16H2,1H3 |
InChI Key |
OYYPQKRJONCDGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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